6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Description
6-(Chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine (molecular formula: C₁₀H₉ClFN₅, molecular weight: 257.67 g/mol) is a triazine derivative characterized by a chloromethyl (-CH₂Cl) group at position 6 and a 4-fluorophenylamine substituent at position 2 of the triazine ring. The chloromethyl group confers high reactivity, enabling nucleophilic substitution reactions, while the 4-fluorophenyl group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions . This compound is primarily utilized as a key intermediate in medicinal chemistry for synthesizing dual-acting allosteric modulators (e.g., FFAR1/FFAR4 modulators) and functionalized chromenone derivatives . Its structural versatility makes it valuable for designing bioactive molecules and supramolecular assemblies.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVACZLRBMZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxidized triazine compound.
Scientific Research Applications
6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous triazine derivatives:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Comparisons
Substituent Effects on Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitutions (e.g., with hydroxy chromenones or pyridinols) under basic conditions (K₂CO₃/NaI in DMF) . Comparatively, chloro substituents (e.g., in 6-chloro-N²-ethyl-triazine) are less reactive in such reactions due to the absence of a leaving methylene group . Electron-withdrawing vs. donating groups: The 4-fluorophenyl group enhances electrophilicity at the triazine core compared to 4-methylphenyl (electron-donating) analogs, accelerating reactions with nucleophiles like hydroxyl or amine groups .
Synthetic Utility :
- The target compound is pivotal in synthesizing dual-acting FFAR1/FFAR4 modulators, where its fluorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins .
- In contrast, N,N-dimethyl analogs (e.g., 6-(chloromethyl)-N,N-dimethyl-triazine) are less commonly used in drug synthesis, likely due to reduced hydrogen-bonding capacity from aliphatic amines .
Crystallographic and Supramolecular Behavior :
- While direct crystallographic data for the target compound is unavailable, related triazines (e.g., 6-pyridinyl-1,3,5-triazine-2,4-diamine) exhibit hydrogen-bonded 1D/2D networks . The fluorophenyl group in the target compound may sterically hinder such interactions compared to smaller substituents (e.g., methyl).
Biological Relevance: The 4-fluorophenyl and chloromethyl groups are associated with enhanced blood-brain barrier penetration in neuroactive compounds, a property less pronounced in 4-chlorophenyl or methylphenyl analogs . 6-Chloro-N²-ethyl-triazine, a pesticide metabolite, lacks the structural complexity required for targeted therapeutic applications .
Contradictions and Limitations
- Evidence gaps exist regarding the target compound’s biological activity and crystallography. For example, while its role as an intermediate is well-documented , direct pharmacological data are sparse.
- Substituent effects on toxicity and metabolic stability remain unaddressed in the provided evidence.
Biological Activity
6-(Chloromethyl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative known for its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This compound's unique structure, characterized by a chloromethyl group and a fluorophenyl moiety, contributes to its interaction with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H9ClFN5
- Molecular Weight : 253.66 g/mol
- CAS Number : 105704-32-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular pathways. The chloromethyl group allows for nucleophilic substitution reactions, potentially leading to the formation of more active derivatives. The fluorophenyl group enhances lipophilicity and facilitates interactions with biological membranes.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines. For instance:
- In vitro Studies : A library of compounds based on the triazine scaffold was synthesized and tested against breast cancer cell lines. Notably, compounds demonstrated significant growth inhibition in triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells .
- Selectivity : The compound exhibited selective toxicity towards cancer cells, indicating potential for targeted cancer therapies .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression:
- c-Met Kinase Inhibition : Similar triazine derivatives have demonstrated potent inhibition of c-Met kinase, which is implicated in tumor growth and metastasis .
- Structure–Activity Relationship (SAR) : Modifications to the phenyl rings influence the inhibitory potency against various kinases and suggest that electron-donating groups enhance activity .
Study 1: Antiproliferative Screening
A comprehensive study evaluated a series of triazine derivatives for their antiproliferative properties. The most active compounds were identified based on their ability to reduce MDA-MB231 cell viability by over 50% at concentrations as low as 0.06 µM . The study emphasized the importance of substituent placement on the phenyl rings for maximizing activity.
Study 2: Enzyme Interaction
Research into the interaction of triazine derivatives with c-Met revealed that specific structural modifications could enhance binding affinity and selectivity. Compounds featuring para-substituted phenyl groups showed improved inhibitory effects compared to their meta-substituted counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | Structure | Moderate anticancer activity |
| 6-(Bromomethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | Structure | High enzyme inhibition |
| 6-(Chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | Structure | Low cytotoxicity |
Q & A
Q. Primary methods :
- NMR : ¹H and ¹³C NMR confirm substituent positions. The fluorophenyl group shows distinct aromatic splitting (δ 7.2–7.6 ppm), while the chloromethyl group appears as a singlet (δ 4.3–4.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 308.05) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.79 Å) .
Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .
Advanced: How do electronic effects of the chloromethyl and 4-fluorophenyl substituents influence reactivity in nucleophilic substitution reactions?
Q. Electronic analysis :
Advanced: What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Q. Methodological considerations :
- Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines (e.g., HeLa, MCF-7) .
- Control experiments : Include reference compounds (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) to calibrate activity thresholds .
- Mechanistic studies : Evaluate mitochondrial membrane disruption (JC-1 staining) or DNA intercalation (ethidium bromide displacement) to differentiate modes of action .
Data normalization : Account for variations in solvent (DMSO vs. saline) and exposure times (24–72 hr) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or DNA)?
Q. Approaches :
Docking simulations : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
QSAR models : Correlate substituent Hammett constants (σ) with IC50 values to design analogs with improved potency .
MD simulations : Analyze stability of DNA-triazine complexes over 100 ns trajectories (e.g., minor-groove binding) .
Validation : Cross-check with experimental binding assays (SPR or ITC) to refine force-field parameters .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Q. Key issues :
- Racemization risk : Chloromethyl group’s stereochemical lability requires low-temperature handling (<0°C) .
- Byproduct formation : Optimize stoichiometry to minimize di- or trisubstituted triazine derivatives (monitor via TLC) .
- Continuous flow systems : Microreactors improve heat/mass transfer, reducing batch-to-batch variability .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Q. Stability profile :
Advanced: What comparative studies exist between this compound and analogs with morpholine or pyrrolidine substituents?
Q. Structural vs. activity relationships :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
